1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one
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Overview
Description
1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is an organic compound that features a bromophenyl group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with (1S)-1-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as flow microreactors, can enhance the efficiency and sustainability of the synthesis process . These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-(4-Bromophenyl)ethylamine: This compound is structurally similar and is used as an intermediate in organic synthesis and pharmaceuticals.
(1S)-1-(4-Bromophenyl)ethan-1-ol: Another related compound, used in various chemical reactions and as a building block in synthesis.
Uniqueness
1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields make it a valuable compound for scientific and industrial purposes.
Properties
CAS No. |
920804-15-5 |
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Molecular Formula |
C16H16BrNO |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[(1S)-1-phenylethyl]amino]ethanone |
InChI |
InChI=1S/C16H16BrNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,18H,11H2,1H3/t12-/m0/s1 |
InChI Key |
DBWOASKCHXOHLX-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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